1-(3-Cyclohexylpropyl)hydrazine hydrochloride
Description
1-(3-Cyclohexylpropyl)hydrazine hydrochloride (CAS: 24214-73-1) is a hydrazine derivative characterized by a cyclohexyl group attached to a propyl chain, terminating in a hydrazine moiety. Its molecular formula is C₉H₂₀ClN₂, with a molecular weight of 200.72 g/mol. The compound is provided as a solid with the SMILES string NNCCCC1CCCCC1.Cl and InChI key SZKZAWOWHNTOOQ-UHFFFAOYSA-N . Safety classifications include Eye Irrit. Category 2 and Combustible Solid (Storage Code 11) .
Properties
CAS No. |
97294-34-3 |
|---|---|
Molecular Formula |
C9H21ClN2 |
Molecular Weight |
192.73 g/mol |
IUPAC Name |
3-cyclohexylpropylhydrazine;hydrochloride |
InChI |
InChI=1S/C9H20N2.ClH/c10-11-8-4-7-9-5-2-1-3-6-9;/h9,11H,1-8,10H2;1H |
InChI Key |
SZKZAWOWHNTOOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCNN.Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Hydrazine with 3-Cyclohexylpropyl Halides
The primary route involves reacting hydrazine ($$ \text{NH}2\text{NH}2 $$) with 3-cyclohexylpropyl chloride or bromide. Hydrazine, a weak base, undergoes nucleophilic substitution in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C). Stoichiometric control (1:1 molar ratio) ensures monoalkylation, preventing dialkylated by-products.
$$
\text{NH}2\text{NH}2 + \text{C}6\text{H}{11}\text{CH}2\text{CH}2\text{CH}2\text{X} \rightarrow \text{C}6\text{H}{11}\text{CH}2\text{CH}2\text{CH}2\text{NHNH}_2 + \text{HX} \quad (X = \text{Cl}, \text{Br})
$$
Yields are optimized by slow addition of the alkyl halide to prevent exothermic side reactions. Post-reaction, the free base is extracted with dichloromethane and treated with hydrochloric acid to precipitate the hydrochloride salt.
Phase-Transfer Catalysis (PTC)
Adapting methods from thiocarbohydrazide synthesis, polyethylene glycol (PEG-400) facilitates alkylation under biphasic conditions. Hydrazine hydrate (aqueous phase) reacts with 3-cyclohexylpropyl bromide (organic phase) at room temperature, achieving 85–90% yield. PEG-400 enhances interfacial contact, reducing reaction time from 24 hours to 6–8 hours.
Table 2: Comparative Analysis of Alkylation Methods
| Parameter | Conventional Alkylation | PTC Method |
|---|---|---|
| Solvent | DMF | H₂O/CH₂Cl₂ |
| Temperature | 80–100°C | 25°C |
| Time | 24 hours | 6–8 hours |
| Yield | 70–75% | 85–90% |
| By-Products | Dialkylated species | <5% impurities |
Purification and Salt Formation
Crude 3-cyclohexylpropylhydrazine is partitioned between hexane and tetrahydrofuran (THF) to remove unreacted alkyl halide and PEG residues. The free base is then treated with concentrated HCl in ethanol, yielding the hydrochloride salt as a white crystalline solid. Recrystallization from methanol ensures >99% purity, with residual hydrazine content <0.0005%.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
High-performance liquid chromatography (HPLC) with UV detection at 254 nm reveals a single peak (>99.5% purity) when using a C18 column and acetonitrile/water (70:30) mobile phase.
Industrial-Scale Challenges
By-Product Mitigation
Residual hydrazine and dialkylated derivatives are minimized through strict stoichiometric control and hexane washes. Metal ion contamination (<10 ppm) is avoided by using glass-lined reactors.
Stability Considerations
The hydrochloride salt exhibits superior stability over the free base, with no degradation observed after 24 months at 25°C under inert atmosphere.
Chemical Reactions Analysis
Types of Reactions: (3-CYCLOHEXYLPROPYL)HYDRAZINE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form simpler hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while substitution reactions can produce various substituted hydrazine derivatives .
Scientific Research Applications
(3-CYCLOHEXYLPROPYL)HYDRAZINE HYDROCHLORIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a precursor for drug development.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (3-CYCLOHEXYLPROPYL)HYDRAZINE HYDROCHLORIDE involves its interaction with molecular targets in biological systems. It is believed to inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is known to affect processes such as enzyme activity and signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrazine Derivatives
Cycloalkane-Substituted Hydrazine Hydrochlorides
1-Cyclobutylhydrazine Hydrochloride (CAS 158001-21-9)
- Molecular Formula : C₄H₁₀ClN₂
- Similarity Score : 0.85
- Key Differences : Smaller cyclobutane ring instead of cyclohexylpropyl chain. Reduced steric hindrance and lower molecular weight (132.59 g/mol ) may enhance solubility in polar solvents.
Cyclopropylhydrazine Hydrochloride (CAS 213764-25-1)
- Molecular Formula : C₃H₈ClN₂
- Similarity Score : 0.70
- Molecular weight (120.56 g/mol) is significantly lower than the target compound.
(1-Cyclopropylethyl)hydrazine Hydrochloride (CAS 1181458-68-3)
Aromatic and Heterocyclic Hydrazine Hydrochlorides
1-(2-Chloropyridin-3-yl)hydrazine Hydrochloride (CAS 1138039-65-2)
1-(2-Iodophenyl)hydrazine Hydrochloride
3-Chlorophenylhydrazine Hydrochloride (CAS 2312-23-4)
Piperazine and Complex Hydrazine Derivatives
1-(3-Chlorophenyl)-4-(3-Chloropropyl)piperazine Hydrochloride
- Molecular Formula : C₁₃H₁₈Cl₂N₂·HCl
- Key Differences : Incorporates a piperazine ring and dual chloro substituents, enabling dual functionality in drug intermediates (e.g., Trazodone synthesis) .
Procarbazine Hydrochloride (CAS 366-70-1)
Comparative Data Table
Key Research Findings
- Structural Impact on Reactivity : Aliphatic hydrazines (e.g., cyclohexylpropyl) exhibit lower reactivity in electrophilic substitutions compared to aromatic derivatives (e.g., chlorophenyl or pyridinyl) due to the absence of π-electron systems .
- Safety Profiles : Most hydrazine hydrochlorides, including the target compound, are classified as Eye Irritants and Combustible Solids , necessitating strict handling protocols .
- Synthetic Utility : Cyclohexylpropyl hydrazine may serve as a precursor for heterocyclic compounds, analogous to phenylhydrazine derivatives used in pyrazoline synthesis .
Biological Activity
1-(3-Cyclohexylpropyl)hydrazine hydrochloride is a hydrazine derivative that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a cyclohexylpropyl group attached to a hydrazine moiety, which can influence its pharmacological profile and reactivity.
The synthesis of 1-(3-Cyclohexylpropyl)hydrazine hydrochloride can be achieved through various methods, typically involving the reaction of cyclohexylpropyl derivatives with hydrazine. The presence of the hydrazine functional group is critical as it dictates the compound's reactivity and interaction with biological systems. Hydrazines are known for their ability to form derivatives that exhibit diverse biological activities, including antitumor and antimicrobial properties.
Biological Activities
Research indicates that hydrazine derivatives, including 1-(3-Cyclohexylpropyl)hydrazine hydrochloride, exhibit a range of biological activities:
- Antitumor Activity : Some studies suggest that hydrazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation.
- Antimicrobial Properties : Compounds similar to 1-(3-Cyclohexylpropyl)hydrazine hydrochloride have shown efficacy against various bacterial strains, indicating potential applications in treating infections.
- Neuroprotective Effects : There is emerging evidence that certain hydrazine derivatives may protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have documented the biological activities of hydrazine derivatives:
- Antitumor Studies : A study published in Journal of Medicinal Chemistry evaluated a series of hydrazine derivatives for their anticancer properties. The results indicated that compounds with bulky substituents, such as cyclohexyl groups, enhanced cytotoxicity against specific cancer cell lines.
- Antimicrobial Activity : Research conducted on phenylhydrazine derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that similar hydrazines could be effective against resistant strains.
- Neuroprotection : A study focused on the neuroprotective effects of hydrazines showed that certain derivatives could reduce neuronal cell death induced by oxidative stress, highlighting their potential for therapeutic use in neurodegenerative conditions.
Comparative Analysis
To better understand the unique properties of 1-(3-Cyclohexylpropyl)hydrazine hydrochloride compared to other hydrazines, the following table summarizes key characteristics:
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| 1-(3-Cyclohexylpropyl)hydrazine hydrochloride | Hydrazine derivative | Cyclohexylpropyl side chain influences solubility | Antitumor, antimicrobial, neuroprotective |
| Phenylhydrazine | Aromatic derivative | Known for its reactivity and toxicity | Anticancer, potential carcinogenic effects |
| N-Methylhydrazine | Methylated derivative | More stable than simple hydrazines | Used in propellants; lesser biological activity |
| Unsymmetrical Dimethylhydrazine | Dimethyl derivative | Commonly used in rocket fuels | Hypergolic properties; limited biological data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
